Dimethyl Benzylmalonate

Description

BenchChem offers high-quality Dimethyl Benzylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl Benzylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

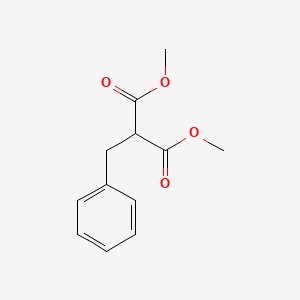

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-benzylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-11(13)10(12(14)16-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYJSOIMFGAQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447744 | |

| Record name | Dimethyl Benzylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49769-78-0 | |

| Record name | 1,3-Dimethyl 2-(phenylmethyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49769-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl Benzylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl Benzylmalonate (CAS 49769-78-0): Strategic Synthesis and Application in Pharmacophore Development

Executive Summary

Dimethyl benzylmalonate (CAS 49769-78-0) serves as a pivotal electrophilic trap and nucleophilic scaffold in advanced organic synthesis. As the dimethyl diester analog of benzylmalonic acid, it functions as a critical intermediate in the production of phenylalanine derivatives , barbiturates , and hydrocinnamic acid scaffolds used in oncology and CNS drug discovery.

This technical guide provides a rigorous analysis of its physicochemical profile, a self-validating synthesis protocol designed to eliminate transesterification side-reactions, and a mechanistic breakdown of its utility in constructing quaternary carbon centers.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data aggregates validated experimental values for CAS 49769-78-0. Researchers must note the distinction between the dimethyl and diethyl analogs to prevent reagent mismatch in stoichiometry calculations.

| Property | Specification | Experimental Context |

| CAS Number | 49769-78-0 | Unique Identifier |

| IUPAC Name | Dimethyl 2-benzylpropanedioate | Official Nomenclature |

| Molecular Formula | - | |

| Molecular Weight | 222.24 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Viscous oil at RT |

| Boiling Point | 285°C (atm) / 160°C (12 mmHg) | High thermal stability |

| Density | 1.13 g/mL | @ 20°C |

| Refractive Index | Purity Indicator | |

| Solubility | Soluble in MeOH, EtOH, DMSO, | Immiscible in water |

Mechanistic Synthesis: The Alkylation Pathway[10]

The synthesis of dimethyl benzylmalonate relies on the classic Malonic Ester Synthesis .[1][2] However, a common pitfall in this protocol is transesterification .

Critical Technical Insight: The "Matching Alkoxide" Rule

When alkylating dimethyl malonate, one must use Sodium Methoxide (NaOMe) in Methanol (MeOH) .

-

Incorrect: Using Sodium Ethoxide (NaOEt) in Ethanol will cause rapid exchange of the ester groups, resulting in a statistical mixture of dimethyl, diethyl, and ethyl-methyl benzylmalonates.

-

Correct: NaOMe/MeOH ensures that any ester exchange regenerates the target molecule, maintaining >99% purity.

Reaction Workflow Diagram

The following diagram illustrates the deprotonation and subsequent

Figure 1: Mechanistic pathway for the selective alkylation of dimethyl malonate utilizing a matched alkoxide system to prevent transesterification.

Experimental Protocol: Optimized Synthesis

Scale: 100 mmol | Yield Target: 85-90% | Purity: >98% (GC)

Reagents

-

Dimethyl Malonate: 13.2 g (100 mmol)

-

Sodium Methoxide (NaOMe): 5.4 g (100 mmol) [or 25% w/w solution in MeOH]

-

Benzyl Chloride: 12.6 g (100 mmol)

-

Solvent: Anhydrous Methanol (100 mL)

Step-by-Step Methodology

-

Enolate Formation (Exothermic):

-

Equip a 250 mL three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Charge with anhydrous Methanol (80 mL) and add Sodium Methoxide slowly under stirring.

-

Add Dimethyl Malonate dropwise over 20 minutes. The solution will warm slightly as the enolate forms. Stir for 30 minutes at room temperature to ensure complete deprotonation.

-

-

Alkylation (

):-

Heat the solution to a gentle reflux (65°C).

-

Add Benzyl Chloride dropwise over 45 minutes.

-

Observation: Sodium chloride (NaCl) will begin to precipitate as a fine white solid, confirming the reaction progress.

-

Maintain reflux for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.

-

-

Work-up & Isolation:

-

Cool the mixture to room temperature.

-

Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol.

-

Partition: Resuspend the residue in Diethyl Ether (100 mL) and Water (100 mL).

-

Extraction: Separate the organic layer.[3][4] Wash with Brine (50 mL) and dry over anhydrous

. -

Purification: Filter off the drying agent and concentrate. Distill the crude oil under high vacuum (approx. 160°C at 12 mmHg) to obtain pure Dimethyl Benzylmalonate.

-

Applications in Drug Development[3][10][11][14]

Dimethyl benzylmalonate is a "gateway" scaffold. Its dual-ester functionality allows for divergent synthetic pathways.

Pathway A: Decarboxylation to Hydrocinnamic Acids

Hydrolysis of both ester groups followed by thermal decarboxylation yields 3-phenylpropanoic acid (Hydrocinnamic acid) . This scaffold is ubiquitous in:

-

Protease Inhibitors: Used as a hydrophobic anchor in peptidomimetics.

-

Flavor Chemistry: Precursor to sweet/balsamic fragrance compounds.

Pathway B: Barbiturate Synthesis

Condensation with urea yields 5-benzylbarbituric acid .

-

Mechanism: Double nucleophilic acyl substitution.

-

Relevance: While traditional barbiturates are sedatives, benzyl-substituted derivatives are investigated for anticonvulsant activity with reduced sedation profiles.

Pathway C: Amino Acid Synthesis

Through the Sorensen Synthesis , dimethyl benzylmalonate can be brominated and then aminated to synthesize Phenylalanine and its non-natural analogs (e.g.,

Analytical Characterization (QC)

To validate the identity of CAS 49769-78-0, compare experimental spectra against these expected signals.

NMR (CDCl , 400 MHz)

- 7.15–7.30 (m, 5H): Aromatic protons (Benzyl group).

-

3.70 (s, 6H): Methoxy protons (

-

3.65 (t, 1H): Methine proton (

-

3.22 (d, 2H): Benzylic methylene (

IR Spectroscopy

-

1735–1750 cm

: Strong Carbonyl ( -

1600, 1495 cm

: Aromatic -

1150–1250 cm

:

Safety & Handling (MSDS Highlights)

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture ingress (hydrolysis risk).

-

Incompatibility: Strong oxidizing agents, strong bases (will cause hydrolysis).

References

-

TCI Chemicals. Dimethyl Benzylmalonate Product Specification & Safety Data Sheet. Retrieved from .

-

ChemicalBook. Dimethyl benzylmalonate Properties and Synthesis. Retrieved from .

-

Organic Syntheses. Alkylation of Malonic Esters: General Procedures. (Note: General reference for Malonic Ester Synthesis methodology). Retrieved from .

-

PubChem. Compound Summary for CAS 49769-78-0. National Library of Medicine. Retrieved from .

-

GuideChem. Dimethyl benzylmalonate Technical Data. Retrieved from .

Sources

Dimethyl Benzylmalonate: A Physicochemical & Synthetic Profile for Pharmaceutical Application

[1]

Executive Summary

Dimethyl benzylmalonate (DMBM) (CAS: 19615-81-7) serves as a critical pro-chiral scaffold in the synthesis of heterocyclic pharmaceuticals, particularly barbiturates and

This technical guide provides a definitive physicochemical characterization of DMBM, a validated synthesis protocol designed to minimize transesterification byproducts, and a structural analysis framework for quality control in drug development.[1]

Part 1: Physicochemical Characterization

The following data represents the consensus values for high-purity (>98%) Dimethyl benzylmalonate.

Table 1: Core Physical Properties

| Property | Value | Conditions / Note |

| Molecular Formula | ||

| Molecular Weight | 222.24 g/mol | |

| Appearance | Colorless to pale yellow liquid | May crystallize at low temps (<10°C) |

| Density | @ 25°C | |

| Boiling Point (Atm) | ~285°C (Predicted) | Decomposes near BP at 1 atm |

| Boiling Point (Vac) | 136–138°C | @ 1.5 Torr (Preferred distillation range) |

| Refractive Index ( | 1.500 – 1.549 | Aromatic ring contribution increases RI |

| Solubility | Chloroform, MeOH, EtOAc | Immiscible in water |

| Flash Point | >110°C | Closed Cup |

Critical Note on CAS Numbers: Researchers often confuse DMBM with Diethyl benzylmalonate (CAS 607-81-8).[1] Ensure your inventory matches CAS 19615-81-7 (or generic 49769-78-0) to avoid stoichiometry errors during scale-up.

Part 2: Validated Synthetic Protocol

The "Matched Base" Principle

A common failure mode in DMBM synthesis is the use of Sodium Ethoxide (NaOEt).[1] This leads to transesterification , producing a mixture of dimethyl, diethyl, and mixed ethyl-methyl esters that are inseparable by standard distillation.

The Fix: This protocol strictly uses Sodium Methoxide (NaOMe) in Methanol to ensure the ester groups remain static.[1]

Step-by-Step Synthesis Workflow

Reaction: Dimethyl malonate + Benzyl chloride

-

Preparation of Alkoxide:

-

Charge a dry 3-neck flask with anhydrous Methanol (10 volumes).

-

Under

flow, add Sodium Methoxide (1.1 eq) portion-wise.[1] Stir until fully dissolved to form a clear solution.

-

-

Enolate Formation:

-

Alkylation:

-

Workup & Purification:

-

Rotary evaporate the bulk Methanol.[1]

-

Resuspend the residue in Water/Ethyl Acetate (1:1).[1]

-

Separate phases.[1][2][7] Wash organic layer with dilute HCl (to neutralize residual base) and then Brine.[1]

-

Dry over

and concentrate. -

Final Purification: Fractional vacuum distillation (collect fraction @ 136–138°C / 1.5 Torr).

Visualization: Synthesis Logic Flow

Figure 1: Logical workflow for the synthesis of Dimethyl Benzylmalonate, emphasizing the critical QC checkpoint prior to workup.

Part 3: Structural & Spectroscopic Analysis

To validate the identity of synthesized DMBM, compare analytical data against these predicted spectral signatures.

1H NMR Interpretation ( , 300 MHz)

Unlike the diethyl ester which shows complex quartets/triplets, the dimethyl ester spectrum is cleaner, making impurity detection easier.[1]

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.20 – 7.35 | Multiplet | 5H | Ar-H | Phenyl ring protons.[1] |

| 3.70 | Singlet | 6H | Key Identifier: Two equivalent methyl ester groups.[1] If you see a quartet here, you have transesterification contamination.[1] | |

| 3.65 | Triplet | 1H | The methine proton, coupled to the benzylic | |

| 3.22 | Doublet | 2H | Benzylic methylene group.[1] |

IR Spectroscopy (Neat)

Part 4: Pharmaceutical Applications

DMBM is primarily utilized as a C-2 synthon in condensation reactions.[1]

Barbiturate Synthesis

DMBM condenses with urea (in the presence of NaOMe) to form 5-benzylbarbituric acid .[1] Subsequent alkylation at the C-5 position yields 5,5-disubstituted barbiturates.[1]

-

Advantage over Diethyl ester:[1] The dimethyl byproduct (methanol) is easier to remove and recover than ethanol in certain industrial evaporators.[1]

Decarboxylation to Hydrocinnamic Acids

Hydrolysis of DMBM followed by thermal decarboxylation yields 3-phenylpropanoic acid (Hydrocinnamic acid), a precursor for HIV protease inhibitors and fragrances.[1]

Figure 2: Divergent synthetic utility of DMBM in heterocyclic and linear acid synthesis.

References

Sources

- 1. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103724191A - Dimethyl malonate preparation method - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN103880671A - Synthetic method of preparing diisobutyl dimethyl malonate - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. Diethyl benzylmalonate CAS#: 607-81-8 [m.chemicalbook.com]

- 7. Diethyl 2-benzylpropanedioate | C14H18O4 | CID 69090 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis of Dimethyl Benzylmalonate: A Comprehensive Technical Guide for the Modern Organic Chemist

Abstract

This technical guide provides an in-depth exploration of the synthesis of dimethyl benzylmalonate, a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and other fine chemicals. The core of this guide is the detailed examination of the malonic ester synthesis, a robust and versatile method for the formation of carbon-carbon bonds. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss critical aspects of reagent handling, reaction monitoring, and product purification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this important synthetic transformation.

Introduction: The Significance of Dimethyl Benzylmalonate

Dimethyl benzylmalonate is a key building block in organic synthesis, primarily utilized in the renowned malonic ester synthesis. This classic reaction allows for the straightforward introduction of an alkyl or arylalkyl group to a two-carbon acetic acid fragment, providing access to a wide array of substituted carboxylic acids and their derivatives. The presence of the benzyl group in dimethyl benzylmalonate makes it a particularly useful precursor for molecules incorporating a phenylpropyl moiety, a common structural motif in biologically active compounds.

The synthetic utility of dimethyl benzylmalonate stems from the acidity of the α-hydrogen located between the two electron-withdrawing ester functionalities. This enhanced acidity allows for facile deprotonation by a suitable base to form a resonance-stabilized enolate, which then acts as a potent nucleophile. Subsequent reaction with an electrophile, in this case, a benzyl halide, leads to the formation of the desired C-alkylated product.

The Core of the Synthesis: The Malonic Ester Synthesis

The synthesis of dimethyl benzylmalonate is a prime example of the malonic ester synthesis. This reaction proceeds through a series of well-understood steps, each with its own set of critical parameters that influence the overall efficiency and yield of the process.[1][2]

Mechanistic Insights

The reaction mechanism can be broken down into two primary stages: enolate formation and nucleophilic substitution.

-

Enolate Formation: The synthesis commences with the deprotonation of dimethyl malonate at the α-carbon. A strong, non-nucleophilic base, such as sodium hydride (NaH), is typically employed to irreversibly remove a proton, generating a resonance-stabilized enolate ion. The negative charge is delocalized over the α-carbon and the two carbonyl oxygen atoms, which significantly increases the stability of the anion.[3]

-

Nucleophilic Substitution (SN2 Reaction): The generated enolate ion then acts as a nucleophile and attacks the electrophilic carbon of a benzyl halide, such as benzyl bromide. This proceeds via a classic SN2 mechanism, resulting in the displacement of the halide leaving group and the formation of a new carbon-carbon bond.[2]

Reaction Mechanism: Alkylation of Dimethyl Malonate

Sources

Safety and Handling of Dimethyl Benzylmalonate: A Technical Guide for Drug Development

Executive Technical Summary

Dimethyl benzylmalonate (CAS: 49769-78-0), also known as dimethyl 2-benzylmalonate, is a critical diester intermediate used in the synthesis of pharmaceutical scaffolds, particularly for barbiturates, flavones, and novel anti-inflammatory agents.[1] Its utility lies in the active methylene group, which allows for facile alkylation and decarboxylation to introduce benzyl moieties into complex molecules.

While often categorized as "low hazard" due to its high boiling point and low vapor pressure, this classification is deceptive . The primary risks in a drug development context arise not from the neat liquid, but from its hydrolytic instability (releasing methanol) and its reactivity with strong bases (enolate formation) during synthesis. This guide provides a rigorous safety framework based on the precautionary principle, addressing the specific lack of comprehensive toxicological data for this substance.[2]

Physicochemical Profile & Stability

Understanding the physical constants is the first line of defense in process safety. Dimethyl benzylmalonate is a lipophilic ester that requires strict moisture control.

| Property | Value | Operational Implication |

| CAS Number | 49769-78-0 | Unique identifier for inventory tracking. |

| Molecular Formula | C₁₂H₁₄O₄ | MW: 222.24 g/mol .[3] |

| Physical State | Clear, colorless liquid | Discoloration indicates hydrolysis or oxidation. |

| Boiling Point | ~285 °C (760 mmHg) | High thermal stability; distillation requires high vacuum. |

| Flash Point | >134 °C (Closed Cup) | Class IIIB Combustible Liquid. Low fire risk at ambient temp. |

| Density | 1.13 g/cm³ | Sinks in water; complicates aqueous extraction separation. |

| Solubility | Insoluble in water; Soluble in alcohol, ether | Use organic solvents (EtOAc, DCM) for spill cleanup. |

| Vapor Pressure | Low (<0.01 mmHg @ 20°C) | Inhalation risk is low unless heated or aerosolized. |

Stability & Reactivity[2]

-

Hydrolysis Risk: In the presence of water and acids/bases, the ester bonds cleave to form Benzylmalonic acid and Methanol . Methanol generation presents a hidden toxicity hazard in unvented containers.

-

Incompatibilities: Strong oxidizing agents, strong bases (NaH, NaOMe), and reducing agents (LiAlH₄).

Toxicological Assessment & Hazard Mechanisms

Current regulatory status: Not classified as hazardous by GHS in some jurisdictions, but "Not fully investigated" is the standard warning.

Mechanism of Toxicity (The "Hidden" Hazard)

Although the parent molecule has low acute toxicity (estimated LD50 > 2000 mg/kg based on structural analogs like diethyl malonate), the metabolic or chemical breakdown poses specific risks:

-

In Vivo Hydrolysis: Carboxylesterases in the liver and plasma can rapidly hydrolyze the methyl esters.

-

Methanol Release: The hydrolysis releases two equivalents of methanol per mole of parent compound.

-

Local Irritation: The diester functionality can defat skin and irritate mucous membranes.

Exposure Limits

-

OSHA PEL: Not established for Dimethyl benzylmalonate.

-

Internal Standard: Treat as a nuisance organic vapor. If hydrolysis is suspected, monitor for Methanol (PEL: 200 ppm).

Operational Handling & Synthesis Controls

In drug discovery, this reagent is frequently subjected to deprotonation.[7] The following protocols ensure safety during these high-energy transformations.

Engineering Controls

-

Primary: All transfers and weighing must occur inside a certified Chemical Fume Hood.

-

Secondary: Local exhaust ventilation (LEV) is required if the process temperature exceeds 50°C.

Personal Protective Equipment (PPE) Matrix

| Body Part | Hazard | Recommended PPE | Rationale |

| Hands | Permeation/Splash | Nitrile (0.11mm) for splash. Silver Shield/Laminate for immersion. | Esters can swell latex. Laminate offers >4hr breakthrough time. |

| Eyes | Splash/Vapor | Chemical Goggles (ANSI Z87.1). | Safety glasses are insufficient for liquid handling. |

| Respiratory | Aerosol/Vapor | Half-mask with OV/P100 cartridges (if outside hood). | Protection against organic vapors and particulates. |

| Body | Dermal Absorption | Lab coat (standard); Tyvek apron for scale-up (>1L). | Prevent clothing contamination.[1][2][4][5][8][9][10] |

Protocol: Safe Quenching of Enolate Reactions

Context: Dimethyl benzylmalonate is often reacted with NaH or NaOMe.

-

Cooling: Cool the reaction mixture to 0°C.

-

Dilution: Dilute with an inert solvent (e.g., Toluene or THF) to act as a heat sink.

-

Addition: Add the quench agent (usually saturated NH₄Cl or dilute HCl) dropwise .

-

Monitoring: Watch for gas evolution (hydrogen) if excess base was used.

-

Validation: Check pH of the aqueous layer to ensure neutralization before separation.

Visualizing the Safety Logic

The following diagrams illustrate the degradation pathway and the decision logic for emergency response.

Diagram 1: Hydrolysis & Degradation Pathway

This pathway highlights the generation of toxic byproducts.

Caption: Chemical degradation pathway showing the release of Methanol (toxic) upon exposure to moisture/base.

Diagram 2: Emergency Response Decision Tree

Logic flow for spills and exposure.

Caption: Decision logic for immediate response to spills or personnel exposure.[1][2][4]

Storage and Waste Disposal

Storage Protocol

-

Environment: Store in a cool, dry, well-ventilated area.

-

Container: Keep tightly closed to prevent moisture ingress (hydrolysis). Nitrogen blanket is recommended for long-term storage.

-

Shelf Life: Re-test purity (GC or Refractive Index) every 12 months.

Waste Disposal[2]

-

Classification: Non-hazardous organic waste (unless contaminated with solvents).

-

Method: Incineration is the preferred method due to the high calorific value and clean combustion (CO2 + H2O).

-

Prohibition: Do NOT discharge into drains.[8] The density (1.[2]13) causes it to settle in P-traps, creating long-term hydrolysis/methanol risks in plumbing.

References

-

PubChem. (2025).[11] Dimethyl Malonate Compound Summary (Analog Data). National Library of Medicine. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Diethyl benzylmalonate(607-81-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. carlroth.com [carlroth.com]

- 7. talentchemicals.com [talentchemicals.com]

- 8. carlroth.com [carlroth.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Dimethyl malonate | C5H8O4 | CID 7943 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Stability of Dimethyl Benzylmalonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Dimethyl benzylmalonate is a pivotal building block in contemporary organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex molecular architectures. Understanding its chemical stability is paramount for ensuring the integrity of synthetic processes, the quality of active pharmaceutical ingredients (APIs), and the reliability of drug development pipelines. This in-depth technical guide provides a comprehensive analysis of the chemical stability of dimethyl benzylmalonate, elucidating its degradation pathways under various stress conditions, and offering field-proven insights into the design and execution of robust stability-indicating studies. By integrating mechanistic principles with practical experimental protocols, this guide serves as an essential resource for researchers and professionals dedicated to harnessing the full potential of this versatile molecule.

Introduction: The Synthetic Utility and Stability Imperative of Dimethyl Benzylmalonate

Dimethyl benzylmalonate, a diester of malonic acid, is a cornerstone reagent in C-C bond formation, most notably in the malonic ester synthesis. Its utility lies in the acidity of the α-proton, which allows for facile deprotonation and subsequent alkylation, providing a gateway to a diverse array of substituted carboxylic acids after hydrolysis and decarboxylation.[1] This reactivity profile makes it an indispensable tool in the synthesis of pharmaceuticals and other complex organic molecules.

However, the very features that make dimethyl benzylmalonate a valuable synthetic intermediate—the ester functionalities and the activated methylene group—also render it susceptible to degradation under certain conditions. A thorough understanding of its stability profile is not merely an academic exercise; it is a critical component of process development, quality control, and regulatory compliance. This guide will dissect the key factors influencing the stability of dimethyl benzylmalonate, providing a robust framework for its handling, storage, and the analytical assessment of its purity.

Fundamental Principles of Dimethyl Benzylmalonate Stability

The chemical stability of dimethyl benzylmalonate is primarily governed by the reactivity of its two methyl ester groups and the benzylic C-H bond. The principal degradation pathway is hydrolysis, which can be catalyzed by both acid and base. Other potential degradation routes include thermal decomposition and photolysis, particularly given the presence of the aromatic ring.

Hydrolytic Degradation: The Predominant Pathway

Hydrolysis of the ester linkages is the most significant degradation pathway for dimethyl benzylmalonate. This process can occur under both acidic and basic conditions, proceeding through distinct mechanisms.

Under basic conditions, the hydrolysis of dimethyl benzylmalonate is typically a rapid and irreversible process.[2] The reaction proceeds via a nucleophilic acyl substitution (BAc2) mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of one of the ester groups.[3] This is generally the rate-determining step. The resulting tetrahedral intermediate then collapses, expelling a methoxide ion to form a carboxylate. This process can occur sequentially for both ester groups.

The benzyl group, being electron-withdrawing, can increase the electrophilicity of the carbonyl carbons, making the benzyl ester moiety potentially more susceptible to nucleophilic attack compared to simple alkyl esters.[4] The reaction is effectively irreversible because the final carboxylate anion is resonance-stabilized and resistant to further nucleophilic attack.[2]

The expected degradation products are:

-

Monomethyl benzylmalonate: The product of single ester hydrolysis.

-

Benzylmalonic acid: The product of complete hydrolysis.

-

Methanol: Released from the cleaved ester groups.

It is important to note that the resulting benzylmalonic acid can undergo decarboxylation upon heating, especially under acidic conditions, to yield 3-phenylpropanoic acid.[5]

In the presence of a strong acid, the hydrolysis of dimethyl benzylmalonate is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent steps involve proton transfer and elimination of methanol to yield the carboxylic acid. To drive the reaction to completion, an excess of water is typically required.

Thermal Degradation

While dimethyl benzylmalonate is reported to be stable under normal conditions, elevated temperatures can induce decomposition. The thermal decomposition of benzyl radicals is known to occur at very high temperatures (1550-2020 K).[6] Under more moderate heating, the primary concern would be the decarboxylation of any benzylmalonic acid that may have formed due to the presence of trace amounts of water and acid or base. The di-ester itself is less prone to thermal decarboxylation.[1]

Photolytic Degradation

The presence of a benzene ring in dimethyl benzylmalonate suggests a potential for photolytic degradation upon exposure to UV light. Aromatic esters can undergo photodegradation through various mechanisms, including the generation of reactive species that can attack the ester linkage or the aromatic ring.[7][8] The specific photodegradation pathway for dimethyl benzylmalonate has not been extensively studied, but it is a critical parameter to evaluate, especially for drug substances and products exposed to light during manufacturing, storage, or administration.

Experimental Design: A Self-Validating Approach to Stability Assessment

A robust understanding of the chemical stability of dimethyl benzylmalonate necessitates a systematic experimental approach. Forced degradation (stress testing) studies are indispensable for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[9][10]

The overarching principle of a well-designed forced degradation study is to achieve a target degradation of 5-20%.[9] This level of degradation is sufficient to produce and identify degradation products without completely consuming the parent molecule, which is necessary for method validation.

Forced Degradation Protocol for Dimethyl Benzylmalonate

The following protocol outlines a comprehensive forced degradation study for dimethyl benzylmalonate. The causality behind each experimental choice is explained to provide a deeper understanding of the study design.

Objective: To identify the potential degradation products of dimethyl benzylmalonate under hydrolytic, oxidative, thermal, and photolytic stress conditions and to generate samples for the development and validation of a stability-indicating analytical method.

Materials:

-

Dimethyl benzylmalonate (high purity)

-

Hydrochloric acid (0.1 N and 1 N)

-

Sodium hydroxide (0.1 N and 1 N)

-

Hydrogen peroxide (3%)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber with controlled light and UV exposure

-

HPLC system with a UV detector or a mass spectrometer

Experimental Workflow:

Caption: Experimental workflow for the forced degradation study of dimethyl benzylmalonate.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of dimethyl benzylmalonate in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). The choice of solvent is critical; it must dissolve the compound without causing degradation on its own.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

-

Incubate the solution at 60°C. The elevated temperature accelerates the degradation process.[11]

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis to prevent damage to the column.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Maintain the solution at room temperature. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis, so elevated temperatures may not be necessary.[2]

-

Withdraw samples at shorter time intervals (e.g., 0, 15, 30, 60, and 120 minutes).

-

Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

-

-

Thermal Degradation:

-

Solid State: Place a known amount of solid dimethyl benzylmalonate in an open dish in an oven at 70°C.

-

Solution State: Incubate an aliquot of the stock solution at 70°C.

-

Sample at appropriate time intervals (e.g., 1, 3, and 5 days).

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of dimethyl benzylmalonate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions to differentiate between thermal and photolytic degradation.

-

Development of a Stability-Indicating HPLC Method

The cornerstone of a successful stability study is a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[12][13] This method must be able to separate the parent compound from all potential degradation products and process-related impurities.

Key Considerations for Method Development:

-

Column Chemistry: A C18 column is a common starting point for the separation of moderately polar compounds like dimethyl benzylmalonate and its likely degradation products.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of all components. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of acidic or basic analytes.

-

Detection: UV detection is suitable for dimethyl benzylmalonate due to its aromatic ring. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity. For the identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[14]

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, range, accuracy, precision, and robustness.

Predicted Degradation Pathways and Products

Based on the chemical structure of dimethyl benzylmalonate and the principles of organic chemistry, the following degradation pathways are anticipated:

Caption: Predicted degradation pathways of dimethyl benzylmalonate.

Quantitative Data Summary (Hypothetical):

The following table presents hypothetical data from a forced degradation study to illustrate the expected outcomes. Actual results will vary depending on the specific experimental conditions.

| Stress Condition | Duration | Dimethyl Benzylmalonate (%) | Monomethyl Benzylmalonate (%) | Benzylmalonic Acid (%) | Unknown Impurities (%) | Mass Balance (%) |

| 0.1 N HCl, 60°C | 24 h | 85.2 | 10.1 | 3.5 | 1.1 | 99.9 |

| 0.1 N NaOH, RT | 2 h | 15.7 | 45.3 | 38.2 | 0.9 | 100.1 |

| 3% H₂O₂, RT | 24 h | 92.5 | - | - | 7.3 | 99.8 |

| Heat (70°C, solid) | 5 days | 98.9 | - | - | 1.0 | 99.9 |

| Photolysis (ICH Q1B) | - | 94.1 | - | - | 5.8 | 99.9 |

Conclusion and Recommendations

Dimethyl benzylmalonate is a chemically stable compound under normal storage conditions. However, it is susceptible to degradation, primarily through hydrolysis, under both acidic and basic conditions. Base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis. While thermally stable at moderate temperatures, the potential for decarboxylation of its hydrolysis product, benzylmalonic acid, should be considered. The compound may also exhibit sensitivity to light and oxidizing agents.

For researchers and drug development professionals, the following recommendations are crucial:

-

Storage: Store dimethyl benzylmalonate in well-sealed containers in a cool, dry, and dark place to minimize exposure to moisture, heat, and light.

-

Handling: Avoid contact with strong acids, bases, and oxidizing agents.

-

Process Development: Carefully control the pH and temperature of reaction mixtures containing dimethyl benzylmalonate to prevent unwanted degradation.

-

Analytical Monitoring: Employ a validated stability-indicating HPLC method for the routine analysis of dimethyl benzylmalonate to ensure its purity and to monitor for the presence of any degradation products.

By adhering to these principles and employing the experimental strategies outlined in this guide, scientists can ensure the reliable and effective use of dimethyl benzylmalonate in their synthetic endeavors, ultimately contributing to the development of high-quality and stable pharmaceutical products.

References

-

ChemRxiv. Kinetics of alkaline hydrolysis of synthetic organic esters. [Link]

-

U.S. Environmental Protection Agency. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

-

RSC Publishing. Thermal decomposition of benzyl radicals in shock waves. [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

Organic Chemistry Portal. Benzyl Esters. [Link]

-

Master Organic Chemistry. Decarboxylation. [Link]

-

SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]

-

DelveInsight. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Journal of the Chemical Society (Resumed). 749. The mechanism of the decarboxylation of substituted malonic acid derivatives. [Link]

-

International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

Industrial & Engineering Chemistry Fundamentals. Thermal decomposition of benzyl phenyl ether and benzyl phenyl ketone in the presence of tetralin. [Link]

-

Frontiers in Chemistry. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. [Link]

-

Indian Academy of Sciences. Kinetic studies in ester hydrolysis. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

ResearchGate. Development and validation of stability indicating HPLC method: A review. [Link]

-

National Center for Biotechnology Information. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. [Link]

-

National Center for Biotechnology Information. Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. [Link]

-

CatScI. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Environmental Science & Technology. Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. [Link]

-

International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. [Link]

-

Kymanox. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

-

Organic Chemistry Portal. Decarboxylation. [Link]

-

MDPI. Solar-Light-Activated Photochemical Skin Injury Induced by Highly Oxygenated Compounds of Sosnovsky's Hogweed. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

National Center for Biotechnology Information. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. [Link]

-

Wikipedia. Malonic ester synthesis. [Link]

-

National Center for Biotechnology Information. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

Sources

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Thermal decomposition of benzyl radicals in shock waves - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 8. Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. sgs.com [sgs.com]

- 11. assyro.com [assyro.com]

- 12. scispace.com [scispace.com]

- 13. irjpms.com [irjpms.com]

- 14. researchgate.net [researchgate.net]

Dimethyl Benzylmalonate: A C3-Synthon for Pharmaceutical Architecture

Topic: Discovery and History of Dimethyl Benzylmalonate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl benzylmalonate (CAS 49769-78-0) represents a pivotal "C3-synthon" in organic synthesis—a three-carbon molecular scaffold capable of delivering a pre-functionalized benzyl group into complex pharmacophores.[1] While often overshadowed by its diethyl analog, the dimethyl variant offers superior atom economy and distinct solubility profiles that have made it a preferred intermediate in modern industrial processes, particularly for the synthesis of phenylalanine analogs, enkephalinase inhibitors, and complex heterocyclic scaffolds via radical cyclization.

This guide explores the historical evolution of this molecule from 19th-century "Malonic Ester Synthesis" to its contemporary role in green chemistry and drug development.

Historical Genesis: From Conrad & Limpach to Industrial Catalysis

The history of dimethyl benzylmalonate is inextricably linked to the broader development of the Malonic Ester Synthesis , a cornerstone of organic chemistry established in the late 19th century.

-

The Era of Discovery (1870s-1890s): The foundational work by Max Conrad and Leonhard Limpach (1887) on the alkylation of active methylene compounds laid the groundwork. While their fame rests on the Conrad-Limpach synthesis of quinolines, their exploration of sodium ethoxide/methoxide as bases for alkylating malonates was the "genesis event" for all benzylmalonates.

-

The Divergence (Dimethyl vs. Diethyl): Early literature predominantly featured diethyl benzylmalonate due to the ubiquity of ethanol and sodium ethoxide. The dimethyl variant emerged later as industrial chemists sought to improve atom economy . The methyl ester groups (MW 31) are lighter than ethyl groups (MW 45), meaning a higher mass percentage of the starting material ends up in the final active pharmaceutical ingredient (API) after hydrolysis and decarboxylation.

-

Modern Evolution (1990s-Present): The shift toward "Green Chemistry" drove the adoption of the Knoevenagel-Hydrogenation route (detailed in Section 4), which avoids the use of halogenated benzyl precursors and minimizes salt waste, marking the molecule's transition from academic curiosity to industrial staple.

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 49769-78-0 (Primary), 65749-05-5 (Secondary) |

| IUPAC Name | Dimethyl 2-benzylmalonate |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| Boiling Point | ~285 °C (at 760 mmHg) |

| Density | 1.13 g/mL |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in MeOH, EtOH, EtOAc, CHCl₃; Insoluble in water |

Synthetic Architectures: The "How"

The synthesis of dimethyl benzylmalonate highlights a critical decision point in process chemistry: Nucleophilic Substitution vs. Condensation-Reduction .

Method A: The Classical Alkylation (Academic Standard)

This route utilizes the high acidity of the alpha-protons (pKa ~13) in dimethyl malonate.

-

Mechanism: Deprotonation by sodium methoxide generates a resonance-stabilized enolate, which attacks benzyl bromide via an SN2 mechanism.

-

Pros: High reliability, established literature.

-

Cons: Generates stoichiometric salt waste (NaBr); requires handling of lachrymatory benzyl halides.

Method B: Knoevenagel-Hydrogenation (Industrial "Green" Standard)

Detailed in Patent EP0729936A1, this route avoids alkyl halides.

-

Step 1: Condensation of benzaldehyde and dimethyl malonate (catalyzed by piperidine/acetic acid) yields dimethyl benzylidenemalonate.

-

Step 2: Catalytic hydrogenation (Pd/C, H₂) reduces the alkene to the alkane.

-

Pros: High atom economy, water is the only byproduct in step 1, no halogenated waste.

Visualization of Synthetic Pathways[3]

Figure 1: Convergence of Classical Alkylation and Green Knoevenagel routes toward Dimethyl Benzylmalonate.

Applications in Drug Discovery

Dimethyl benzylmalonate is not merely an end-product but a divergent intermediate. Its utility stems from the "Malonate Protecting Group" concept—the two ester groups protect the alpha-carbon until decarboxylation is triggered to reveal the target pharmacophore.

Synthesis of Phenylalanine Analogs

The most direct application is the synthesis of racemic phenylalanine and its derivatives.

-

Protocol: Nitrosation of dimethyl benzylmalonate (using isoamyl nitrite/NaOEt) yields the

-oximino ester. Reduction (Zn/AcOH or H₂/Pd) converts the oxime to an amine, followed by hydrolysis/decarboxylation to yield Phenylalanine. -

Relevance: Critical for generating non-natural amino acid building blocks for peptide therapeutics.

Mn(III)-Mediated Radical Cyclizations

Research by Snider and Chuang utilized dimethyl benzylmalonate in oxidative free-radical cyclizations.

-

Mechanism: Mn(OAc)₃ oxidizes the malonate to a radical, which can cyclize onto the aromatic ring or pendant alkenes.

-

Utility: Rapid assembly of complex polycyclic structures (e.g., tetralins, naphthoquinones) found in natural products.

Therapeutic Acrylic Acids (Enkephalinase Inhibitors)

As cited in Patent EP0729936A1, the molecule is a precursor to

-

Therapeutic Area: Chronic heart failure and osteoporosis.[2][3]

-

Mechanism: The benzylmalonate is partially hydrolyzed and subjected to a Mannich-type reaction to form the acrylic acid moiety, a key pharmacophore for binding zinc metalloproteases (like enkephalinase).

Visualization of Downstream Utility[3]

Figure 2: Divergent synthesis pathways from Dimethyl Benzylmalonate to high-value pharmaceutical targets.

Validated Experimental Protocol (Alkylation Route)

Objective: Synthesis of Dimethyl Benzylmalonate via Classical Alkylation. Scale: 100 mmol.

Reagents:

-

Dimethyl malonate (13.2 g, 100 mmol)

-

Benzyl bromide (17.1 g, 100 mmol)

-

Sodium methoxide (30% in MeOH, 1.1 eq)

-

Solvent: Anhydrous Methanol (100 mL)

Step-by-Step Methodology:

-

Enolate Formation: Charge a flame-dried 3-neck flask with anhydrous methanol and dimethyl malonate under N₂ atmosphere. Cool to 0°C.[4]

-

Base Addition: Add Sodium methoxide solution dropwise over 20 minutes. Stir for 30 minutes at 0°C to ensure complete enolate formation (solution may turn slightly yellow).

-

Alkylation: Add Benzyl bromide dropwise via an addition funnel over 45 minutes, maintaining temperature <10°C.

-

Reflux: Warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.

-

Workup: Evaporate methanol under reduced pressure. Resuspend the residue in Diethyl Ether (150 mL) and wash with water (2 x 50 mL) to remove NaBr salts.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via vacuum distillation (BP ~140-145°C @ 10 mmHg) to yield the product as a clear liquid.

Yield Expectation: 85-92%.

References

-

Conrad, M., & Limpach, L. (1887). Über die Einwirkung von Anilinen auf Acetessigester. Berichte der deutschen chemischen Gesellschaft. (Foundational Malonate Chemistry).

-

European Patent Office. (1996). Process for the synthesis of alpha substituted acrylic acids and their application (EP0729936A1). (Industrial Knoevenagel Route).

-

Snider, B. B., et al. (1998). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews. (Radical Chemistry Applications).

-

BenchChem. (2024). Dimethyl Benzylmalonate Product Data & Applications. (Physical Properties & Drug Intermediates).

-

ChemicalBook. (2023). Dimethyl Benzylmalonate (CAS 49769-78-0) Technical Specifications. (CAS & Safety Data).

Sources

- 1. guidechem.com [guidechem.com]

- 2. EP0729936A1 - Process for the synthesis of alpha substituted acrylic acids and their application - Google Patents [patents.google.com]

- 3. US5786494A - Process for the synthesis of α-substituted acrylic acids and their application - Google Patents [patents.google.com]

- 4. 3-Methoxy-2-methyl-3-oxopropanoic acid | 3097-74-3 | Benchchem [benchchem.com]

Technical Guide: Malonic Ester Synthesis

Strategic Alkylation and Decarboxylation for Carbon Scaffold Construction

Executive Summary

The Malonic Ester Synthesis is a cornerstone methodology in organic synthesis, providing a thermodynamic and kinetically controlled pathway to

Mechanistic Foundations

The utility of malonic ester synthesis relies on the stabilization of the carbanion intermediate by two flanking carbonyl groups. This section details the thermodynamic drivers and the concerted transition states that define the reaction's success.

1.1 Acidity and Enolization

The methylene protons of diethyl malonate are significantly more acidic (

-

Thermodynamic Driver: The resonance stabilization of the negative charge across both carbonyl oxygens creates a "soft" nucleophile ideal for

reactions. -

Equilibrium Logic: Using sodium ethoxide (

of EtOH

1.2 The Decarboxylation Event

Following hydrolysis, the dicarboxylic acid undergoes thermal decarboxylation.[1][2][3][4][5] This is not a random fragmentation but a concerted pericyclic process.

-

Mechanism: The reaction proceeds through a 6-membered cyclic transition state .[3]

-

Outcome: The immediate product is an enol of the carboxylic acid, which rapidly tautomerizes to the stable carboxylic acid, releasing

as an entropic driver.[4]

1.3 Reaction Pathway Visualization

The following diagram illustrates the complete reaction cycle, highlighting the critical transition from the diester to the final carboxylic acid.

Figure 1: The concerted pathway of Malonic Ester Synthesis, from enolization to decarboxylative termination.[4][6]

Strategic Reagent Selection

Success in malonic ester synthesis is determined before the first reagent is added. The choice of base and solvent is not arbitrary; it is governed by the principle of transesterification prevention .

2.1 The "Matching" Principle

When using alkyl esters, the alkoxide base must match the ester alkyl group.[2]

-

The Risk: Using Sodium Methoxide (NaOMe) with Diethyl Malonate results in a mixture of diethyl, dimethyl, and ethyl-methyl esters via nucleophilic acyl substitution at the carbonyl.

-

The Solution: Always pair Diethyl Malonate with Sodium Ethoxide (NaOEt) in Ethanol .

2.2 Electrophile Constraints

The alkylation step is a classic

-

Ideal Substrates: Methyl halides, Primary alkyl halides (

), and activated allylic/benzylic halides. -

Forbidden Substrates: Tertiary halides (

) will result in E2 elimination due to the basicity of the enolate. Secondary halides (

2.3 Reagent Compatibility Matrix

| Component | Recommended Choice | Rationale | Contraindicated |

| Substrate | Diethyl Malonate | Standard, cost-effective, easy hydrolysis. | Dimethyl Malonate (unless using NaOMe) |

| Base | NaOEt (21% in EtOH) | Matches ester leaving group; prevents transesterification. | NaOH (causes premature hydrolysis), LDA (overkill/expensive) |

| Solvent | Absolute Ethanol | Solubilizes NaOEt; compatible with reflux temps. | Water (quenches enolate), Methanol (transesterification) |

| Electrophile | Fast |

Experimental Protocol: Synthesis of Hexanoic Acid

Objective: Synthesis of Hexanoic Acid via alkylation of Diethyl Malonate with 1-Bromobutane.

Phase 1: Enolate Generation[4]

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser, addition funnel, and

inlet. Ensure all glassware is oven-dried. -

Solvent: Add 100 mL of absolute ethanol.

-

Base Formation: Cautiously add sodium metal (1.05 eq) in small chunks. Allow to dissolve completely to form NaOEt in situ. Note: Commercial NaOEt solution can be substituted.

-

Enolization: Add Diethyl Malonate (1.0 eq) dropwise at room temperature. The solution may warm slightly.[5] Stir for 15 minutes to ensure complete deprotonation.

Phase 2: Alkylation (

)[2]

-

Addition: Add 1-Bromobutane (1.0 eq) dropwise via the addition funnel over 20 minutes.

-

Critical Checkpoint: If the solution turns cloudy (precipitation of NaBr), the reaction is proceeding.

-

-

Reflux: Heat the mixture to reflux for 4-6 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes) until the starting malonate is consumed.

Phase 3: Hydrolysis & Decarboxylation[1][2][3][4][5][6]

-

Solvent Swap: Distill off the majority of the ethanol.

-

Saponification: Add aqueous NaOH (2.5 eq) and reflux for 2 hours to form the dicarboxylate salt.

-

Acidification: Cool the solution and acidify with

until pH < 1. The dicarboxylic acid may precipitate. -

Decarboxylation: Heat the acidic solution to reflux (

).-

Observation: Vigorous gas evolution (

) indicates successful decarboxylation. Continue until gas evolution ceases.

-

-

Isolation: Extract with diethyl ether, dry over

, and concentrate. Purify via distillation.

Advanced Applications & Troubleshooting

Beyond simple alkylation, this synthesis is pivotal for creating cyclic compounds and heterocycles (e.g., Barbiturates).

4.1 Controlling Dialkylation

A common pitfall is the unwanted second alkylation. The mono-alkylated product still possesses an acidic proton (

-

Prevention: Use a slight excess of the Diester (not the base) to statistically favor mono-alkylation.

-

Remediation: If dialkylation is required, isolate the mono-alkylated product first, then subject it to a second round of deprotonation with a more reactive electrophile.

4.2 Decision Logic for Troubleshooting

Use the following workflow to diagnose low yields or impurity profiles.

Figure 2: Diagnostic workflow for optimizing Malonic Ester Synthesis outcomes.

References

-

Master Organic Chemistry. (2025). The Malonic Ester Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025).[7] Malonic Ester Synthesis Mechanism. Retrieved from [Link]

-

Chemistry Steps. (2021). Malonic Ester Synthesis with Practice Problems. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Malonic Ester Synthesis: Definition, Examples, and Mechanism [chemistrylearner.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

Technical Deep Dive: Dimethyl Benzylmalonate as a Versatile Synthon

CAS: 49769-78-0 Formula: C₁₂H₁₄O₄ Molecular Weight: 222.24 g/mol [1][2][3]

Executive Summary: Beyond the Standard Malonate

In the landscape of organic synthesis, Dimethyl Benzylmalonate (DMBM) is often overshadowed by its diethyl analog. However, for high-precision medicinal chemistry and atom-economic process development, DMBM offers distinct advantages. As a Senior Application Scientist, I have observed that shifting from diethyl to dimethyl esters often results in faster reaction kinetics due to reduced steric hindrance at the carbonyl carbon, a critical factor when synthesizing sterically congested quaternary centers.

This guide moves beyond basic alkylation. We explore the role of DMBM as a pro-chiral platform for amino acid synthesis via chemo-enzymatic desymmetrization and its utility in constructing the barbiturate pharmacophore.

Physicochemical Profile & Reactivity

DMBM is a colorless liquid characterized by a specific gravity of ~1.13, making it denser than its diethyl counterpart (1.06). Its reactivity profile is defined by the active methylene group (pKa ~13) and the two electrophilic ester carbonyls.

Comparative Reactivity: Dimethyl vs. Diethyl

| Feature | Dimethyl Benzylmalonate | Diethyl Benzylmalonate | Practical Implication |

| Steric Bulk | Low (Methyl) | Moderate (Ethyl) | DMBM undergoes nucleophilic attack (hydrolysis/aminolysis) 1.5–2x faster. |

| Atom Economy | Higher | Lower | DMBM generates less mass waste (methanol vs. ethanol) per mole of product. |

| Leaving Group | Methoxide | Ethoxide | Methoxide is a harder nucleophile; requires careful base selection (NaOMe) to avoid transesterification. |

High-Value Application: Chemo-Enzymatic Synthesis of Phenylalanine

One of the most sophisticated uses of DMBM is in the synthesis of non-natural or labeled phenylalanine derivatives. Unlike the standard acetamidomalonate route, this pathway utilizes Pig Liver Esterase (PLE) to desymmetrize the diester, followed by a Curtius Rearrangement .

The Mechanism[4][5][6]

-

Desymmetrization: PLE selectively hydrolyzes the pro-S ester group, yielding a chiral mono-ester with high enantiomeric excess.

-

Acyl Azide Formation: The free acid reacts with Diphenylphosphoryl azide (DPPA).

-

Curtius Rearrangement: Thermal decomposition yields an isocyanate.[4]

-

Hydrolysis: Acidic workup converts the isocyanate/ester to the amino acid.[5]

Visualization: The Chemo-Enzymatic Cascade

Figure 1: Chemo-enzymatic route converting achiral DMBM into chiral Phenylalanine via Curtius Rearrangement.

Experimental Protocol: Curtius Rearrangement Workflow

Note: This protocol assumes the prior generation of the mono-methyl ester acid via PLE hydrolysis.

Objective: Convert Monomethyl 2-benzylmalonate to Phenylalanine.

Reagents:

-

Monomethyl 2-benzylmalonate (1.0 eq)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Toluene (Anhydrous)

-

HCl (6N)

Step-by-Step SOP:

-

Activation: In a flame-dried flask under N₂, dissolve the mono-ester in anhydrous toluene (0.5 M).

-

Base Addition: Add Et₃N dropwise at 0°C. Stir for 15 minutes to ensure deprotonation.

-

Azidation: Add DPPA dropwise. Maintain temperature <5°C to prevent premature decomposition. Stir for 1 hour at 0°C, then warm to RT for 2 hours.

-

Rearrangement (Critical Step): Heat the reaction mixture to reflux (110°C).

-

Observation: Evolution of N₂ gas indicates the Curtius rearrangement is proceeding.

-

Endpoint: Monitor by IR (appearance of isocyanate peak ~2270 cm⁻¹).

-

-

Hydrolysis: Cool to RT. Add 6N HCl carefully (exothermic). Reflux for 4 hours to hydrolyze both the isocyanate (to amine) and the remaining methyl ester (to acid).

-

Isolation: Concentrate in vacuo. Purify via ion-exchange chromatography (Dowex 50W) to isolate the free amino acid.

Safety Warning: Azides are potential explosion hazards. Do not concentrate the acyl azide intermediate to dryness. Perform the rearrangement in solution.

Application in Barbiturate Synthesis

DMBM serves as a direct precursor for 5-benzyl-substituted barbiturates (e.g., bioactive anticonvulsant analogs). The condensation with urea is a classic nucleophilic acyl substitution, driven by the formation of a stable cyclic imide.

Reaction Logic

The reaction requires a strong base (typically Sodium Methoxide, NaOMe) to deprotonate the urea and activate the ester.

-

Why NaOMe? Using NaOEt with dimethyl esters leads to transesterification (scrambling of methyl/ethyl esters), creating a mixture of products. Always match the alkoxide base to the ester alkyl group.

Visualization: Barbiturate Cyclization

Figure 2: Base-catalyzed condensation of DMBM with urea to form the barbiturate scaffold.

References

-

Enzymatic Desymmetrization & Curtius Rearrangement

-

Barbiturate Synthesis Mechanism

-

Physical Properties & CAS Verification

-

Curtius Rearrangement Review

Sources

- 1. scbt.com [scbt.com]

- 2. labproinc.com [labproinc.com]

- 3. Dimethyl Benzylmalonate | 49769-78-0 | TCI AMERICA [tcichemicals.com]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. The synthesis of α-([11C]methyl)phenylalanine and α-([11C]methyl)tyrosine from 11C-labelled malonic esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. CN106397199A - Synthetic method for intermediate diethyl diethylmalonate of barbiturate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. DIMETHYL BENZYLMALONATE | 49769-78-0 [chemicalbook.com]

Dimethyl benzylmalonate purity and analysis

Technical Master File: Dimethyl Benzylmalonate (DMBM) Purity Profiling, Impurity Control, and Analytical Validation

Executive Summary

Dimethyl benzylmalonate (DMBM) is a critical diester intermediate used in the synthesis of barbiturates, flavor compounds (jasmonates), and complex pharmaceutical scaffolds.[1] While often confused with its diethyl analog (CAS 607-81-8), DMBM (CAS 49769-78-0) presents unique volatility and hydrolysis profiles that demand specific analytical rigor.

This guide addresses the primary challenge in DMBM production: balancing the removal of genotoxic alkylating agents (Benzyl Chloride) while quantifying the "heavy" dialkylated by-products that foul downstream crystallization.

Part 1: Chemical Identity & Critical Quality Attributes (CQA)

CAUTION: Do not confuse with Diethyl benzylmalonate. The methyl ester groups significantly alter boiling points and solubility compared to the ethyl variant.

| Property | Specification | Criticality |

| Chemical Name | Dimethyl 2-benzylmalonate | Target Analyte |

| CAS Number | 49769-78-0 | Identity Verification |

| Molecular Formula | C₁₂H₁₄O₄ | MW: 222.24 g/mol |

| Boiling Point | ~285°C (at 760 mmHg) | High BP requires high-temp GC columns |

| Physical State | Clear, colorless liquid | Solidification indicates high impurity load |

| Solubility | Soluble in MeOH, EtOAc, DCM | Insoluble in water (unless hydrolyzed) |

Part 2: Synthesis Logic & Impurity Profiling

To validate an analytical method, one must understand the genesis of impurities.[2][3] The industrial synthesis typically involves the alkylation of dimethyl malonate (DMM) with benzyl chloride (BnCl) using a base (Sodium Methoxide/Ethoxide).

The Impurity Cascade

-

Starting Material Residue (Genotoxic): Unreacted Benzyl Chloride is a known alkylating agent. ICH M7 guidelines require control to ppm/ppb levels.

-

Competitive Alkylation (The "Heavy" Impurity): The mono-alkylated product (DMBM) contains an active proton that is more acidic than the starting material. If stoichiometry is not strictly controlled, the base deprotonates DMBM, leading to a second alkylation: Dimethyl dibenzylmalonate .

-

Hydrolysis (The "Acidic" Impurity): Moisture ingress converts ester groups to Monomethyl benzylmalonate or Benzylmalonic acid .

Pathway Visualization (Graphviz)

Figure 1: Reaction pathway highlighting the origin of critical impurities. Red indicates genotoxic starting material; Yellow indicates process by-products.

Part 3: Primary Analytical Method (GC-MS)

Gas Chromatography Mass Spectrometry (GC-MS) is the gold standard for this matrix because it simultaneously detects the volatile genotoxin (BnCl) and the high-boiling diesters.

Method Development Strategy

-

Inlet: Splitless mode is required to reach low detection limits (LOD) for Benzyl Chloride.

-

Column Choice: A 5% Phenyl-methylpolysiloxane phase (HP-5MS, DB-5) is essential. Standard non-polar columns separate the homologous series of esters effectively.

-

Thermal Gradient: The program must span from 50°C (for BnCl) to 300°C+ (to elute the dibenzyl impurity). Failure to bake out the column at 300°C will result in "ghost peaks" in subsequent runs.

Detailed Protocol

| Parameter | Setting | Rationale |

| Instrument | Agilent 7890/5977 or equiv | Standard single quad MS is sufficient. |

| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | "Ultra Inert" (UI) prevents tailing of acidic impurities. |

| Inlet Temp | 250°C | Sufficient volatilization without thermal degradation. |

| Injection | 1.0 µL, Split 1:50 (Assay) / Splitless (Impurity) | Dual methods recommended: High split for main peak assay, Splitless for trace BnCl. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency during temp ramp. |

| Oven Program | 50°C (Hold 2 min) | Step 1: Separates BnCl/DMM. Step 2: Elutes DMBM. Step 3: Clears Dibenzyl residues. |

| MS Source/Quad | 230°C / 150°C | Standard EI source temps.[4] |

| Solvent Delay | 3.0 min | Protect filament from solvent surge. |

Retention Time (RT) Markers (Approximate)

-

Benzyl Chloride: ~5.8 min (Monitor m/z 91, 126)

-

Dimethyl Malonate: ~6.2 min

-

Dimethyl Benzylmalonate (Product): ~14.5 min (Monitor m/z 222, 163, 91)

-

Dimethyl Dibenzylmalonate: ~19.2 min (Late eluter, broad peak)

Part 4: Orthogonal Analysis (HPLC-UV)

GC-MS cannot easily detect the acidic hydrolysis products (Monomethyl benzylmalonate) as they often decarboxylate in the injector port. HPLC is the required orthogonal method for stability studies.

Protocol:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of free acids, sharpening peaks).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: 210 nm (Carbonyl) and 254 nm (Aromatic). Note: DMM has weak UV absorbance at 254nm; use 210nm for mass balance.

Part 5: Analytical Workflow & Decision Logic

The following diagram illustrates the decision matrix for releasing a batch of DMBM for pharmaceutical use.

Figure 2: Quality Control Decision Tree. Priority is placed on the genotoxic impurity (BnCl) followed by process impurities.

References

-

International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

- Organic Syntheses. (1973). General Procedures for Malonic Ester Alkylation. Coll. Vol. 5, p. 514. (Contextual grounding for synthesis mechanism).

-

PubChem. (2023). Compound Summary: Diethyl Benzylmalonate (CAS 607-81-8).[1][5] (Cited for differentiation purposes). Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. snahealthcare.com [snahealthcare.com]

Methodological & Application

Application Note: Precision Alkylation of Dimethyl Malonate with Benzyl Bromide

Abstract

This application note details a rigorous protocol for the mono-alkylation of dimethyl malonate with benzyl bromide to synthesize dimethyl benzylmalonate. Unlike generic textbook procedures, this guide focuses on controlling selectivity (mono- vs. dialkylation) and ensuring reproducibility in a drug discovery setting. We utilize a Sodium Hydride (NaH) / Tetrahydrofuran (THF) system to ensure irreversible enolate formation, maximizing yield and purity.

Introduction & Strategic Design

The alkylation of malonic esters is a cornerstone reaction in medicinal chemistry, serving as the primary route for synthesizing

Critical Process Parameters (CPPs)

To achieve pharmaceutical-grade purity, three variables must be strictly controlled:

-

Base Selection (Thermodynamics):

-

Traditional:[1][2] Sodium Methoxide (NaOMe) in Methanol. Risk: Equilibrium deprotonation can lead to slower rates; using NaOEt with dimethyl esters causes ester scrambling (transesterification).

-

Recommended:Sodium Hydride (NaH) in THF . Benefit: Irreversible deprotonation (

gas release) drives the reaction to completion and prevents transesterification issues entirely.

-

-

Stoichiometry (Kinetics): The mono-alkylated product (dimethyl benzylmalonate) retains an acidic proton (

). If the reaction mixture contains excess base or if the electrophile is added too rapidly, the mono-alkylated product can be deprotonated and alkylated again.-

Solution: Use a slight excess of dimethyl malonate (1.1–1.2 equiv) relative to the base and electrophile to statistically favor mono-alkylation.

-

-

Solvent Polarity: THF is chosen for its ability to solvate the sodium enolate without participating in nucleophilic attack.

Reaction Mechanism & Pathway

The reaction proceeds via a two-step mechanism: irreversible deprotonation followed by nucleophilic attack.

Mechanistic Visualization

The following diagram illustrates the transformation and the competing dialkylation pathway.

Figure 1: Reaction pathway highlighting the critical enolate formation and the risk of dialkylation.

Detailed Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6] | Purity | Notes |

| Dimethyl Malonate | 132.11 | 1.20 | 99% | Distill if yellow/impure. |

| Benzyl Bromide | 171.04 | 1.00 | 98% | Lachrymator. Handle in hood. |

| Sodium Hydride | 24.00 | 1.10 | 60% Disp. | Wash with hexanes if strict stoichiometry is required. |

| THF (Anhydrous) | 72.11 | N/A | >99.9% | Dried over sieves or distilled. |

Step-by-Step Methodology

Phase 1: Enolate Formation (0°C) [5]

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, nitrogen inlet, and a rubber septum. Flame-dry or oven-dry glassware.

-

Base Preparation: Charge NaH (60% dispersion, 1.1 equiv) into the flask.

-

Optional: To remove mineral oil, wash NaH twice with anhydrous hexanes under nitrogen, decanting the supernatant. This improves yield calculation accuracy but is not strictly necessary for this reaction.

-

-

Solvent Addition: Add anhydrous THF (10 mL per gram of malonate) to suspend the NaH. Cool the suspension to 0°C in an ice bath.

-

Nucleophile Addition: Dilute Dimethyl Malonate (1.2 equiv) in a small volume of THF. Add this solution dropwise via the addition funnel over 20 minutes.

-

Observation: Vigorous evolution of hydrogen gas (

) will occur. Control the rate to prevent foaming.

-

-

Maturation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation. The solution should become clear or slightly turbid (enolate formation).

Phase 2: Alkylation (0°C to Reflux)

-

Electrophile Addition: Cool the mixture back to 0°C . Add Benzyl Bromide (1.0 equiv) dropwise over 30–45 minutes.

-

Reasoning: Slow addition keeps the concentration of electrophile low relative to the nucleophile, suppressing dialkylation.

-

-

Reaction: Remove the ice bath and allow to warm to RT. Stir for 1 hour. If TLC indicates incomplete conversion, heat to mild reflux (60°C) for 2–4 hours.

-

Monitoring: Check TLC (Hexanes/EtOAc 8:2). Product

will be higher than the starting malonate.

-

Phase 3: Workup & Purification

-

Quench: Cool to 0°C. Carefully add saturated aqueous

to quench excess enolate/base. -

Extraction: Evaporate the bulk of THF under reduced pressure (Rotavap). Dilute residue with water and extract 3x with Diethyl Ether or Ethyl Acetate.

-

Drying: Wash combined organics with Brine, dry over anhydrous

, and filter. -

Purification:

-

Concentrate: Remove solvent to obtain crude oil.

-

Distillation: High vacuum distillation is effective for separating excess dimethyl malonate (lower b.p.) from the product.

-

Chromatography: If small scale, silica gel column (Gradient: 0%

20% EtOAc in Hexanes).

-

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| High Dialkylation | Reagent ratio incorrect or addition too fast. | Increase Malonate:Electrophile ratio to 1.5:1. Slow down Benzyl Bromide addition. |

| Low Yield | Moisture in solvent (quenches NaH). | Use freshly distilled THF or molecular sieves. Ensure |

| Transesterification | Used wrong alcohol solvent (e.g., EtOH). | Strictly avoid ethanol. Use THF (aprotic) or Methanol if using NaOMe base. |

| Emulsion in Workup | Fine precipitate of salts. | Add a small amount of 1M HCl to break the emulsion (ensure pH doesn't drop < 2). |

Safety Considerations (HSE)

-

Benzyl Bromide: Potent lachrymator (tear gas). Causes severe eye and respiratory irritation. Must be handled in a functioning fume hood. Keep a beaker of 10% aqueous NaOH or Ammonia nearby to neutralize spills/glassware.

-